molecular formula C8H18ClNO B2616282 (2R)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride CAS No. 2445749-93-7

(2R)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride

Cat. No. B2616282
CAS RN: 2445749-93-7
M. Wt: 179.69
InChI Key: LKEJRFFELOAQDX-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a white crystalline powder that is commonly used as a research chemical in scientific studies. MPHP is a potent psychostimulant that has gained popularity among researchers due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Synthesis and Derivatives

Pyrrolidin-2-ones and their derivatives, including those structurally related to (2R)-2-(2-Methoxypropan-2-yl)pyrrolidine;hydrochloride, are considered a promising class of non-aromatic heterocyclic compounds. Their presence in the nuclei of many natural products and biologically active molecules highlights their importance in pharmaceutical applications. The ability to introduce various substituents into the pyrrolidin-2-one nucleus is crucial for the synthesis of new medicinal molecules with improved biological activity. Research into the synthesis of new active compounds by introducing various substituents at the C1-, C4-, and C5-positions of 3-hydroxy-3-pyrrolin-2-one has shown significant interest due to their potential chemical properties and biological activities (Rubtsova et al., 2020).

Ligand Applications

Studies on hybrid (Te, N) and (N, Te, N) ligands involving the pyrrolidine ring, including those related to this compound, have shown potential in forming complexes with palladium(II) and mercury(II). These complexes demonstrate the ligating strength of the pyrrolidine N and offer insights into the synthesis and crystal structures of such compounds, suggesting applications in catalysis and materials science (Singh et al., 2003).

Enantiomerically Pure Derivatives

The preparation of enantiomerically pure pyrrolidine derivatives through electrochemical oxidative decarboxylation and titanium-tetrachloride-mediated reactions with nucleophiles has been explored. This research provides a method for producing pyrrolidine derivatives with high diastereoselectivities, which are valuable for the synthesis of complex organic molecules and potentially for pharmaceutical applications (Renaud & Seebach, 1986).

Structural Studies

Structural studies of compounds structurally similar to this compound, such as N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, have been conducted. These studies, which include X-ray diffraction, IR, 1H-NMR, and 13C-NMR methods, provide valuable information on the molecular and crystal structures of these compounds. Such research is fundamental for understanding the properties and potential applications of these compounds in medicinal chemistry (Cabezas et al., 1988).

properties

IUPAC Name

(2R)-2-(2-methoxypropan-2-yl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(2,10-3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEJRFFELOAQDX-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CCCN1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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